molecular formula C14H21NO2 B13515971 Ethyl 6-amino-6-phenylhexanoate

Ethyl 6-amino-6-phenylhexanoate

Cat. No.: B13515971
M. Wt: 235.32 g/mol
InChI Key: YPCVZRZTUNMVAN-UHFFFAOYSA-N
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Description

    Ethyl 6-amino-6-phenylhexanoate: is a chemical compound with the molecular formula CHNO.

  • Structurally, it consists of a hexanoic acid backbone (with an amino group at the 6th carbon) and a phenyl group attached to the 6th carbon via an ester linkage.
  • This compound is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: Ethyl 6-amino-6-phenylhexanoate can be synthesized through the reaction of 6-aminohexanoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The esterification occurs, resulting in the desired product.

      Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 6-amino-6-phenylhexanoate can undergo various reactions

      Common Reagents and Conditions: Reactions typically involve bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH), and acid catalysts (e.g., HSO).

      Major Products: Hydrolysis yields 6-aminohexanoic acid and ethanol.

  • Scientific Research Applications

      Chemistry: Ethyl 6-amino-6-phenylhexanoate serves as a building block for the synthesis of other compounds.

      Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.

      Industry: Used in the production of specialty chemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. It could act as a precursor, a ligand, or a modulator of biological processes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: One related compound is (CAS No.

      Uniqueness: The amino functionality adds versatility and potential reactivity, making ethyl 6-amino-6-phenylhexanoate distinct.

    Properties

    Molecular Formula

    C14H21NO2

    Molecular Weight

    235.32 g/mol

    IUPAC Name

    ethyl 6-amino-6-phenylhexanoate

    InChI

    InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11,15H2,1H3

    InChI Key

    YPCVZRZTUNMVAN-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CCCCC(C1=CC=CC=C1)N

    Origin of Product

    United States

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